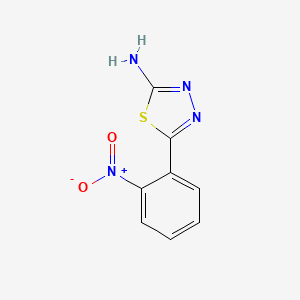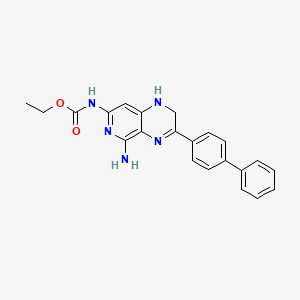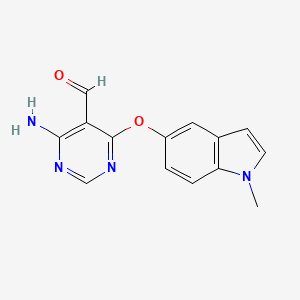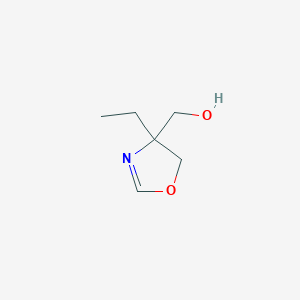
(4-Ethyl-4,5-dihydrooxazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethyl-4,5-dihydrooxazol-4-yl)methanol is a chemical compound that belongs to the oxazoline family Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-4,5-dihydrooxazol-4-yl)methanol can be achieved through several methods. One common approach involves the cyclization of amino alcohols with carboxylic acids or their derivatives. For instance, the reaction of 2-aminoethanol with ethyl chloroformate under basic conditions can yield the desired oxazoline ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(4-Ethyl-4,5-dihydrooxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazoline ring can be reduced to form the corresponding oxazolidine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of oxazolidines.
Substitution: Formation of various substituted oxazolines.
科学的研究の応用
(4-Ethyl-4,5-dihydrooxazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of (4-Ethyl-4,5-dihydrooxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The oxazoline ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The hydroxyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
(4-Methyl-2-(phenoxymethyl)-4,5-dihydrooxazol-4-yl)methanol: Similar structure but with a phenoxymethyl group instead of an ethyl group.
2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridine: Contains two oxazoline rings and a pyridine core.
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: Contains a triazole ring instead of an oxazoline ring.
Uniqueness
(4-Ethyl-4,5-dihydrooxazol-4-yl)methanol is unique due to its specific substitution pattern and the presence of both an oxazoline ring and a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
57101-67-4 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
(4-ethyl-5H-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C6H11NO2/c1-2-6(3-8)4-9-5-7-6/h5,8H,2-4H2,1H3 |
InChIキー |
GJQYUBSDVFSWFJ-UHFFFAOYSA-N |
正規SMILES |
CCC1(COC=N1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-N,N-bis[(2-chloro-4-fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12916545.png)




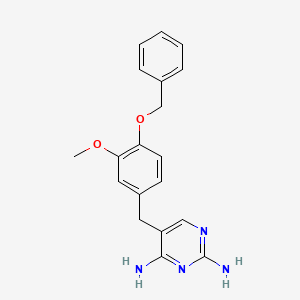
![Methyl 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B12916564.png)
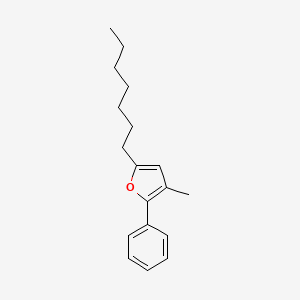
![7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate](/img/structure/B12916584.png)

